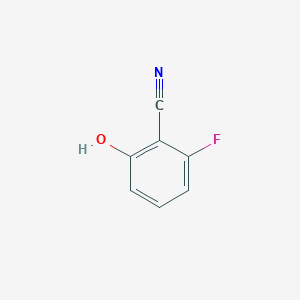

2-Fluoro-6-hydroxybenzonitrile

Description

Contextual Significance in Organic Chemistry and Interdisciplinary Fields

2-Fluoro-6-hydroxybenzonitrile serves as a crucial intermediate in the synthesis of a wide array of more complex organic molecules. chemimpex.com Its trifunctional nature allows for a variety of chemical transformations, making it a valuable tool for organic chemists. The presence of the fluorine atom, hydroxyl group, and nitrile group enhances its reactivity and solubility, facilitating its use as a building block in the creation of diverse chemical compounds. chemimpex.com

The significance of this compound extends beyond traditional organic synthesis into several interdisciplinary fields:

Medicinal Chemistry: It is a key component in the development of new pharmaceutical agents. chemimpex.comchemimpex.com Researchers utilize it in the design of drugs targeting a range of diseases, with notable investigations into its potential for creating anti-inflammatory and anti-cancer medications. chemimpex.com The ability of this compound to participate in nucleophilic substitution reactions is essential for constructing the complex molecular architectures required in drug discovery. chemimpex.com

Agrochemicals: In the agricultural sector, this compound is valuable for formulating effective herbicides and pesticides, contributing to crop protection. chemimpex.comchemimpex.com

Materials Science: this compound is employed in the development of advanced materials, such as polymers and coatings. chemimpex.comchemimpex.com Its inherent properties can enhance the durability and chemical resistance of these materials. chemimpex.comchemimpex.com It is also used as an intermediate in the synthesis of liquid crystals. lookchem.com

Overview of Research Trajectories and Current Challenges

Current research involving this compound is largely focused on leveraging its unique structural features for the synthesis of novel compounds with specific functionalities. A significant research trajectory is its application as a synthon, a building block used in retrosynthetic analysis to design the synthesis of more complex molecules.

One of the primary research directions is the exploration of its derivatives. For instance, its bromo-substituted counterpart, 4-Bromo-2-fluoro-6-hydroxybenzonitrile (B2708988), has been investigated for its potential as a biochemical probe and for its therapeutic properties. The synthesis of such derivatives often involves electrophilic substitution reactions, where the existing functional groups on the this compound ring direct the position of the incoming substituent.

A notable challenge in the synthesis of derivatives is achieving regioselectivity, which is the control of the position of chemical bond formation. For example, in the bromination of this compound, careful control of reaction conditions using reagents like N-bromosuccinimide (NBS) is necessary to ensure the bromine atom is introduced at the desired position. Verifying the regioselectivity of these reactions requires sophisticated analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Another area of active research involves understanding the fundamental spectroscopic properties of fluorinated benzonitriles. Studies using techniques like two-color resonance two-photon ionization (REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy have been conducted on related isomers like 2-fluorobenzonitrile (B118710) to determine their electronic and vibrational structures. mdpi.com These fundamental studies provide insights that are crucial for understanding the behavior of this compound in various chemical environments.

The synthesis of this compound itself can be a multi-step process. One documented synthetic route for a related isomer, 5-Fluoro-2-hydroxybenzonitrile, starts from 5-Fluorosalicylaldoxime and involves reaction with acetic anhydride (B1165640) followed by treatment with potassium hydroxide (B78521). Similar multi-step syntheses are likely employed for this compound, starting from precursors such as 2-fluoro-6-hydroxybenzaldehyde (B135551) or 2-fluoro-6-methoxybenzonitrile (B1332107). lookchem.com The optimization of these synthetic routes to improve yield and reduce the number of steps remains an ongoing challenge for chemists.

The market for this compound and other specialty chemicals is also a subject of analysis, indicating its commercial relevance and the demand for it in various industries. alliedmarketresearch.comalliedmarketresearch.com

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBHNFDMNFHZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382515 | |

| Record name | 2-fluoro-6-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140675-43-0 | |

| Record name | 2-Cyano-3-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140675-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluoro-6-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Fluoro 6 Hydroxybenzonitrile and Its Analogues

Established Synthetic Pathways for the Core Structure

The foundational synthesis of 2-fluoro-6-hydroxybenzonitrile primarily relies on precursor-based approaches and strategic halogenation and fluorination reactions.

Precursor-Based Synthesis Approaches

The synthesis of this compound can be accomplished through the demethylation of 2-fluoro-6-methoxybenzonitrile (B1332107). A common method involves heating 2-fluoro-6-methoxybenzonitrile with pyridine (B92270) hydrochloride. google.com This process effectively removes the methyl group from the methoxy (B1213986) ether, yielding the desired hydroxyl group.

Another precursor-based approach starts from 5-fluorosalicylaldoxime. This compound is treated with acetic anhydride (B1165640), followed by reaction with potassium hydroxide (B78521) in a mixture of water and ethanol. The reaction mixture is then acidified to precipitate the product, 5-fluoro-2-hydroxybenzonitrile, which is an isomer of the target compound.

The reduction of the nitrile group in 2-hydroxybenzonitrile (B42573) using borane (B79455) can produce 2-hydroxybenzylamine, which serves as a precursor for other derivatives. iaea.org

Halogenation and Fluorination Strategies

Direct halogenation and fluorination of benzonitrile (B105546) precursors are common strategies to introduce the required substituents. For instance, the synthesis of analogues like 4-bromo-2-fluoro-6-hydroxybenzonitrile (B2708988) often involves the bromination and subsequent fluorination of a suitable benzonitrile derivative. Bromination can be achieved using agents like N-bromosuccinimide (NBS), while fluorination may employ reagents such as potassium fluoride (B91410) or cesium fluoride. The regioselectivity of these reactions is a critical factor, often controlled by reaction conditions and the use of protecting groups for the hydroxyl function.

A mild and general method for the C-H fluorination of nitrogen-containing heteroarenes to their 2-fluoro counterparts utilizes silver(II) fluoride (AgF2). google.com This method is advantageous due to its ambient reaction temperature and high selectivity for the 2-position. google.com The resulting fluorinated heteroarenes can then serve as precursors for further functionalization. google.com

Advanced Synthesis of Derivatives and Analogues

Building upon the core structure of this compound, advanced synthetic methods are employed to create a wide array of derivatives with extended molecular architectures. These methods include nucleophilic substitution, coupling reactions, and cyclization methodologies.

Nucleophilic Substitution Reactions in Complex Molecule Synthesis

The fluorine atom in this compound and its analogues is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups. chemimpex.comnih.gov This reactivity is particularly useful in the late-stage functionalization of complex molecules. nih.govresearchgate.net The high electronegativity of fluorine often makes fluorinated aromatics more reactive towards nucleophiles than their chlorinated counterparts. acs.org

For example, the fluorine atom can be displaced by nitrogen, oxygen, sulfur, or carbon-based nucleophiles. nih.gov These reactions are often performed under mild conditions to tolerate the presence of other functional groups within complex molecules. nih.govacs.org A patent describes the reaction of this compound with bromoethane (B45996) in the presence of potassium carbonate in DMF to yield the corresponding ethoxy derivative. google.com

The development of mild SNAr conditions is crucial for the synthesis of medicinally important compounds, enabling the creation of diverse derivatives for structure-activity relationship (SAR) studies. nih.govacs.org

Coupling Reactions for Extended Molecular Architectures (e.g., Suzuki, Heck coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming new carbon-carbon bonds and extending the molecular architecture of this compound analogues. masterorganicchemistry.comscirp.org

The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to synthesize biaryls, polyolefins, and styrenes. wikipedia.org For example, brominated derivatives of this compound can be coupled with various arylboronic acids to create complex biaryl structures. academie-sciences.fr The Suzuki reaction is valued for its scalability and cost-effectiveness in producing pharmaceutical intermediates. wikipedia.org

The Heck reaction couples an aryl or vinyl halide with an alkene to form a more substituted alkene, also catalyzed by palladium. masterorganicchemistry.com This reaction provides a means to introduce vinyl groups onto the aromatic ring of this compound derivatives. researchgate.net

These coupling reactions are indispensable in modern organic synthesis for rapidly generating libraries of analogues for various applications. masterorganicchemistry.comacademie-sciences.fr

Tandem Cyclization and Annulation Methodologies

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex heterocyclic structures from simpler precursors. These methodologies often involve cyclization and annulation steps.

For instance, tandem annulation of 1,3-enynes can lead to the formation of functionalized pyridine and pyrrole (B145914) derivatives. beilstein-journals.orgd-nb.info The reaction can be initiated by various reagents, and the mechanism often involves a cyclization step followed by aromatization. beilstein-journals.org While not directly starting from this compound, the principles of these reactions can be applied to its derivatives to construct fused ring systems.

Enamide cyclization is another powerful strategy for synthesizing nitrogen-containing heterocycles. beilstein-journals.org The enamide moiety can act as a versatile synthon, participating in various cyclization modes to form complex alkaloids and related structures. beilstein-journals.org

Furthermore, tandem processes involving intramolecular cyclization can be used to construct complex ring systems. For example, a POCl₃-assisted intramolecular cyclization of o-alkynyl-N-phenylformamide derivatives has been developed for the synthesis of indolo[3,2-c]quinolines. researchgate.net

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) offers a powerful strategy for introducing fluorine atoms into complex molecules at a late point in the synthetic sequence. This approach is particularly valuable in drug discovery, as it allows for the rapid generation of diverse analogues from a common advanced intermediate. acs.org Two prominent LSF techniques for the synthesis of fluorinated benzonitriles are C-H fluorination and nucleophilic aromatic substitution (SNAr).

C-H Fluorination:

Direct C-H fluorination involves the selective replacement of a carbon-hydrogen bond with a carbon-fluorine bond. This method is highly atom-economical and avoids the need for pre-functionalized substrates. rsc.org Recent advancements have seen the development of various catalytic systems to achieve this transformation with high regioselectivity and efficiency.

Palladium-catalyzed C-H fluorination has emerged as a particularly effective method. For instance, the use of a Pd(II)/Pd(IV) catalytic cycle has enabled the fluorination of β-methylene C(sp³)–H bonds in α-amino acid derivatives. beilstein-journals.org Similarly, palladium catalysts have been employed for the direct ortho-fluorination of 2-arylbenzothiazoles and arylpyrazoles using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. rsc.org The choice of directing groups, such as pyrazole (B372694) or oxazoline, can strongly influence the reaction's yield and regioselectivity. rsc.org For example, while 2-(4-methyl-1H-pyrazol-1-yl)benzonitrile can be fluorinated in good yield, its 3-methyl-substituted counterpart gives a much lower yield, and the 5-methyl-substituted analogue fails to react. rsc.org

Copper catalysts also play a significant role in C-H fluorination. beilstein-journals.org Copper-mediated fluorination of arylpotassium trifluoroborates has been demonstrated, offering a practical route to nucleophilic fluorination. beilstein-journals.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is a cornerstone of aromatic chemistry and a widely used method for introducing fluorine and other functionalities onto aromatic rings. core.ac.uk The reaction typically involves the displacement of a leaving group, often a halide, by a nucleophile. In the context of synthesizing fluorinated benzonitriles, SNAr reactions are crucial.

The reaction of a suitably activated aryl fluoride with a nucleophile can lead to the desired product. For example, the reaction between 4'-fluorobenzonitrile and piperazine (B1678402) is a model SNAr reaction, though it can be complicated by the formation of double addition products. whiterose.ac.uk The efficiency of SNAr reactions is highly dependent on the solvent and reaction conditions. whiterose.ac.uk For instance, dimethyl sulfoxide (B87167) (DMSO) is often used as a solvent due to its ability to solubilize reactants and stabilize the intermediate Meisenheimer complex. whiterose.ac.uk However, high temperatures can lead to DMSO decomposition. whiterose.ac.uk

A significant challenge in SNAr reactions that generate fluoride ions is the formation of hydrofluoric acid (HF), which can etch glass reactors. whiterose.ac.uk To mitigate this, strategies such as using potassium carbonate to neutralize HF have been employed. whiterose.ac.uk A more "green" approach involves using calcium propionate (B1217596) as an in situ scrubber for HF, which precipitates as calcium fluoride and can be easily removed. researchgate.net

The following table summarizes key aspects of late-stage functionalization approaches:

| Approach | Catalyst/Reagent | Substrate Example | Key Features |

| C-H Fluorination | Pd(OAc)₂ / NFSI | 2-Arylpyrazoles | Direct fluorination, regioselectivity influenced by directing groups. rsc.org |

| C-H Fluorination | Cu(OTf)₂ / KF | Arylpotassium trifluoroborates | Nucleophilic fluorination. beilstein-journals.orgnih.gov |

| SNAr | K₂CO₃ | 4'-Fluorobenzonitrile and piperazine | Formation of C-N bonds, potential for side products. whiterose.ac.uk |

| SNAr with HF Scrubber | Calcium Propionate | Aryl fluorides and amines | Environmentally benign removal of HF byproduct. researchgate.net |

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of this compound and its analogues to develop more sustainable and environmentally friendly methods.

The development of efficient and recyclable catalysts is a central tenet of green chemistry. In the context of fluorination reactions, significant effort has been directed towards creating catalysts that operate under mild conditions and can be easily separated from the reaction mixture.

As mentioned previously, palladium and copper complexes are prominent catalysts in C-H fluorination. beilstein-journals.orgrsc.org The optimization of these catalysts involves tuning the ligands and reaction conditions to enhance activity and selectivity. For example, the use of specific ligands like L-proline can promote palladium-catalyzed ortho-C-H fluorination. rsc.org The choice of the palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, can also significantly impact the reaction's efficiency. rsc.org

Nickel catalysts have also been explored for C-H fluorination. For instance, a simple NiSO₄ catalyst, without the need for additional ligands or additives, has been shown to effectively catalyze the C5-fluorination of 8-amidoquinolines. rsc.org

The following table provides examples of catalyst systems used in the synthesis of fluorinated aromatics:

| Catalyst | Reaction Type | Fluorine Source | Key Advantage |

| Pd(OAc)₂ | C-H Fluorination | NFSI | Low-cost and readily available catalyst. rsc.org |

| Cu(OTf)₂ | Nucleophilic Fluorination | KF | Enables fluorination of aryl boronic acid derivatives. beilstein-journals.orgnih.gov |

| NiSO₄ | C-H Fluorination | NFSI | Simple, ligand-free catalytic system. rsc.org |

| ZrCl₄ | C-H Fluorination | NFSI | Effective Lewis acid catalyst for directed fluorination. rsc.org |

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. The ideal green solvent is non-toxic, renewable, and easily recyclable.

In SNAr reactions for the synthesis of fluorinated compounds, a screen of green solvents has been evaluated. whiterose.ac.uk While traditional solvents like DMSO are effective, efforts are underway to replace them with more environmentally benign alternatives. whiterose.ac.uk Water has been explored as a solvent for SNAr reactions of heteroaryl chlorides with amines, demonstrating that transition-metal-free reactions can be performed under green conditions. researchgate.net

Reaction condition optimization also plays a crucial role in improving the sustainability of a synthesis. This includes minimizing reaction times, reducing temperatures, and lowering the amount of reagents and catalysts used. For instance, in the synthesis of 2,6-difluoro-4-hydroxybenzonitrile (B48942) from 3,5-difluoroaniline, optimization of the diazotization hydrolysis step was crucial for achieving a high yield under mild conditions. researchgate.net Similarly, the use of superheated conditions in flow chemistry has been shown to increase the yield of SNAr reactions and reduce reaction times. researchgate.net

The table below highlights the optimization of reaction conditions for improved sustainability:

| Reaction | Parameter Optimized | Traditional Condition | Greener Alternative |

| SNAr | Solvent | DMSO | Water whiterose.ac.ukresearchgate.net |

| Diazotization Hydrolysis | Reaction Conditions | Harsh conditions | Mild conditions with optimized reagent ratios researchgate.net |

| SNAr | Reaction Time | Long batch reaction times (18-24 hours) | Shorter times in flow chemistry whiterose.ac.ukresearchgate.net |

| SNAr | Byproduct Management | HF etching of glassware | In situ HF scrubbing with calcium propionate whiterose.ac.ukresearchgate.net |

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways of 2 Fluoro 6 Hydroxybenzonitrile

Reaction Mechanisms of Key Transformations

The unique substitution pattern of 2-fluoro-6-hydroxybenzonitrile opens up several pathways for chemical transformations, each with its own distinct mechanism.

As previously mentioned, the electron-deficient nature of the aromatic ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. In this mechanism, a nucleophile attacks the carbon atom bearing a leaving group, in this case, the fluorine atom. The reaction generally proceeds through a two-step addition-elimination mechanism. pressbooks.pub

The first step, which is typically the rate-determining step, involves the attack of the nucleophile on the carbon atom attached to the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub The negative charge of this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitrile group. wikipedia.org In the second step, the leaving group, fluoride (B91410), is eliminated, and the aromaticity of the ring is restored. pressbooks.pub Fluorine is a reasonably good leaving group in SNAr reactions, in part because its high electronegativity polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Nucleophilic Attack (Addition) | A nucleophile attacks the carbon atom bonded to the fluorine atom. | Meisenheimer Complex (a resonance-stabilized carbanion) |

| 2. Leaving Group Departure (Elimination) | The fluoride ion is expelled, and the aromatic ring is reformed. | Substituted product |

The functional groups of this compound can undergo various oxidation and reduction reactions. The hydroxyl group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be oxidized to a quinone-type structure. However, the presence of the electron-withdrawing fluorine and nitrile groups can make the hydroxyl group more resistant to oxidation by decreasing its electron-donating ability. nih.gov

The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. researchgate.net This transformation proceeds via the addition of hydride ions to the carbon-nitrogen triple bond. The reduction of the nitrile group offers a synthetic route to introduce an aminomethyl substituent, which is a valuable functional group in medicinal chemistry.

Conversely, the nitrile group is generally resistant to oxidation under typical conditions. The aromatic ring itself can be reduced under harsh conditions, such as high-pressure hydrogenation, but this would also likely affect the other functional groups.

The nitrile group of this compound can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or an amide. lumenlearning.comlibretexts.orglibretexts.org

Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. lumenlearning.comyoutube.com A water molecule then acts as a nucleophile, attacking the carbon atom. A series of proton transfers and tautomerization steps lead to the formation of a primary amide. Further hydrolysis of the amide under more vigorous conditions will yield the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. youtube.com The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to an amide. If the reaction is allowed to proceed, the amide can be further hydrolyzed under basic conditions to yield a carboxylate salt and ammonia. libretexts.orglibretexts.org Acidification of the reaction mixture is then required to obtain the free carboxylic acid. libretexts.org

The nitrile group can also participate in other transformations, such as cycloaddition reactions, which can be used to construct heterocyclic rings. kaibangchem.com

Challenges and Competing Pathways in Reactivity

The multifunctional nature of this compound presents several challenges and potential competing reaction pathways. In electrophilic substitutions, a primary challenge is achieving high regioselectivity due to the conflicting directing effects of the hydroxyl and fluoro groups. This can lead to mixtures of products, complicating purification and reducing the yield of the desired isomer.

Another significant challenge arises from the reactivity of the functional groups themselves under various reaction conditions. For instance, under strongly acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. The hydroxyl group can also participate in side reactions, such as O-alkylation or O-acylation, depending on the reagents and conditions employed.

In nucleophilic substitution reactions, while the displacement of the fluorine atom is generally favored, other pathways can compete. Under strongly basic conditions, the phenolic proton can be abstracted, forming a phenoxide ion. This can alter the electronic properties of the ring and potentially lead to different reaction outcomes. Furthermore, the nitrile group can also react with certain nucleophiles.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 6 Hydroxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides a detailed map of the molecular structure.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In 2-Fluoro-6-hydroxybenzonitrile, the aromatic protons and the hydroxyl proton give rise to characteristic signals. The aromatic region of the spectrum is expected to show complex multiplets due to spin-spin coupling between the protons and with the fluorine atom.

The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electronegative fluorine and oxygen atoms, along with the nitrile group, deshield the aromatic protons, causing their signals to appear at a lower field, typically in the range of 6.0-9.5 ppm. pdx.edu The hydroxyl proton (O-H) signal is often broad and its chemical shift is variable (typically 0.5-5.0 ppm), depending on factors like solvent, concentration, and temperature, due to hydrogen bonding. pdx.edumsu.edu The specific positions and splitting patterns of the aromatic protons are crucial for confirming the substitution pattern on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (Ar-H) | 6.0 - 8.0 | Multiplet (m) | Influenced by F, OH, and CN groups. Shows coupling to other protons and the ¹⁹F nucleus. |

| Hydroxyl (O-H) | 4.0 - 7.0 | Broad Singlet (br s) | Shift is variable and dependent on solvent and concentration. |

Carbon-13 NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. udel.edu Since only about 1% of carbon is the NMR-active ¹³C isotope, proton decoupling is typically used to enhance the signal and produce a spectrum where each unique carbon atom appears as a single line. udel.educompoundchem.com

For this compound, seven distinct signals are expected, corresponding to the six carbons of the benzene ring and the one carbon of the nitrile group. The chemical shifts are highly dependent on the attached functional groups. libretexts.org

The carbon atom bonded to the fluorine (C-F) will show a large downfield shift and will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus.

The carbon attached to the hydroxyl group (C-OH) will also be shifted downfield.

The carbon of the nitrile group (C≡N) typically appears in the 110-120 ppm range. oregonstate.edu

The remaining aromatic carbons will have shifts in the typical aromatic region (125-170 ppm), with their exact positions determined by the combined electronic effects of the three substituents. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| C-F | 155 - 165 | Signal is split into a doublet by the fluorine atom. |

| C-OH | 150 - 160 | Shift influenced by the electronegative oxygen. |

| C-CN | 95 - 105 | Quaternary carbon, may show a weaker signal. |

| Ar-C | 110 - 140 | Includes the remaining three aromatic carbons. |

| C≡N | 115 - 125 | Characteristic shift for a nitrile carbon. |

Fluorine-19 NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. huji.ac.il The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making this technique particularly powerful. mdpi.com A key feature of ¹⁹F NMR is its wide chemical shift range, which minimizes the likelihood of signal overlap and provides high resolution. thermofisher.comazom.com

In this compound, a single signal is expected in the ¹⁹F NMR spectrum. For fluorobenzene, the chemical shift is approximately -113 ppm (relative to CFCl₃). colorado.edu The exact shift for the title compound will be influenced by the hydroxyl and nitrile groups on the ring. The signal will likely appear as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring (³JFH and ⁴JFH coupling). azom.com This coupling information is invaluable for confirming the position of the fluorine atom relative to the other substituents.

While 1D NMR techniques are excellent for determining the basic connectivity of a molecule, 2D NMR and other advanced methods are required for more detailed conformational analysis. ipb.pt Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of atoms. researchgate.net For this compound, a NOESY experiment could reveal through-space correlations between the hydroxyl proton and the adjacent aromatic proton, providing insight into the preferred orientation of the O-H group.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound. biomedscidirect.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. researchgate.net The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. libretexts.org The FTIR spectrum of this compound provides clear evidence for its key structural features.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration in the hydroxyl group. libretexts.org The broadening is a result of intermolecular hydrogen bonding.

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (3000-3100 cm⁻¹). libretexts.org

C≡N Stretch: The nitrile group gives rise to a sharp, intense absorption in the 2220-2260 cm⁻¹ region. libretexts.org This is a very characteristic peak and a strong indicator of the nitrile functionality.

C=C Stretch (Aromatic): The stretching of the carbon-carbon double bonds within the aromatic ring results in one or more medium-intensity bands in the 1400-1600 cm⁻¹ range. libretexts.org

C-F Stretch: The carbon-fluorine bond stretch typically appears as a strong absorption in the 1000-1400 cm⁻¹ region. This peak can sometimes be difficult to assign definitively as it falls within the complex "fingerprint region" of the spectrum. libretexts.org

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak to Medium |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1400 - 1600 | Medium |

| Fluoroaromatic | C-F Stretch | 1000 - 1400 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular vibrations of a material. When monochromatic light, typically from a laser, interacts with a molecule, it can be scattered. While most of the scattering is elastic (Rayleigh scattering), a small fraction is inelastic (Raman scattering), resulting in a shift in the frequency of the scattered light. This frequency shift corresponds to the vibrational energy levels of the molecule, offering a unique spectral fingerprint.

In the analysis of this compound, FT-Raman spectroscopy is particularly useful. The technique provides insights into the vibrations of the benzene ring, the cyano group (C≡N), the hydroxyl group (O-H), and the carbon-fluorine (C-F) bond. The Raman spectrum is often complementary to the infrared (IR) spectrum, as different selection rules govern the activity of vibrational modes in each technique.

The Raman spectrum of benzonitrile (B105546) and its derivatives is characterized by several key vibrational modes. The C≡N stretching vibration typically appears as a strong and sharp band in the region of 2220-2240 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The benzene ring itself exhibits several characteristic vibrations, including the ring breathing mode around 1000 cm⁻¹ and other C-C stretching modes in the 1400-1600 cm⁻¹ region. nih.gov The presence of substituents, such as the fluorine and hydroxyl groups in this compound, influences the position and intensity of these bands. The C-F stretching vibration is typically found in the 1000-1360 cm⁻¹ range. orientjchem.org

A representative table of the principal Raman active modes for this compound, based on theoretical calculations and data from similar substituted benzonitriles, is presented below.

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| ~3600 | ν(O-H) | O-H stretching |

| ~3080 | ν(C-H) | Aromatic C-H stretching |

| ~2235 | ν(C≡N) | Cyano group stretching |

| ~1600 | ν(C-C) | Aromatic ring stretching |

| ~1490 | ν(C-C) | Aromatic ring stretching |

| ~1280 | ν(C-F) | C-F stretching |

| ~1250 | δ(O-H) | O-H in-plane bending |

| ~1005 | Benzene ring breathing mode | |

| ~800 | γ(C-H) | C-H out-of-plane bending |

| ~680 | Ring deformation |

Vibrational Assignment and Normal Coordinate Analysis

A complete understanding of the molecular vibrations of this compound requires a detailed vibrational assignment, which is often aided by normal coordinate analysis (NCA). NCA is a theoretical method used to assign vibrational frequencies to specific molecular motions. This analysis involves calculating the force constants of the chemical bonds and the resulting vibrational frequencies. The assignments are typically guided by comparing the calculated frequencies with experimental data from IR and Raman spectroscopy.

For a molecule like this compound, which belongs to the Cₛ point group symmetry, the vibrational modes can be classified into in-plane (a') and out-of-plane (a") vibrations. A normal coordinate analysis provides a quantitative description of these vibrations in terms of potential energy distribution (PED), which indicates the contribution of different internal coordinates (such as bond stretching and angle bending) to each normal mode.

The vibrational assignments for substituted benzonitriles are well-established. nih.gov The presence of the electron-withdrawing cyano group and the electron-donating hydroxyl group, along with the electronegative fluorine atom, influences the electronic distribution and force constants of the benzene ring, leading to shifts in the vibrational frequencies compared to unsubstituted benzene.

A detailed vibrational assignment for this compound, derived from theoretical calculations and comparison with related molecules, is presented in the table below. scirp.org

| Frequency (cm⁻¹) | Species | Assignment (PED %) |

| ~3600 | a' | ν(O-H) (98) |

| ~3080 | a' | ν(C-H) (95) |

| ~2235 | a' | ν(C≡N) (85) |

| ~1600 | a' | ν(C-C) (80) |

| ~1490 | a' | ν(C-C) (75) |

| ~1280 | a' | ν(C-F) (70) + δ(C-H) (15) |

| ~1250 | a' | δ(O-H) (65) + ν(C-O) (20) |

| ~1160 | a' | δ(C-H) (70) |

| ~1005 | a' | Ring breathing (60) + ν(C-C) (25) |

| ~800 | a" | γ(C-H) (80) |

| ~680 | a" | Ring deformation (70) |

| ~550 | a" | γ(C-C) (65) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation pattern. When a molecule is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M⁺•). This molecular ion can then undergo fragmentation, breaking into smaller charged fragments and neutral species. The resulting mass spectrum is a plot of ion intensity versus m/z.

For this compound (C₇H₄FNO), the molecular weight is 137.11 g/mol . The molecular ion peak is expected at m/z 137. The fragmentation of this compound is influenced by the presence of the aromatic ring, the hydroxyl group, the nitrile group, and the fluorine atom.

Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic ring. whitman.edu Common fragmentation pathways for substituted benzenes involve the loss of the substituents or parts of the substituents. For this compound, potential fragmentation pathways include:

Loss of CO: A common fragmentation for phenols, leading to a peak at m/z 109.

Loss of HCN: Fragmentation of the nitrile group, resulting in a peak at m/z 110.

Loss of F: Cleavage of the carbon-fluorine bond, giving a peak at m/z 118.

Loss of CHO: A characteristic fragmentation, leading to a peak at m/z 108.

The relative intensities of these fragment ions depend on their stability. A plausible fragmentation pattern for this compound is summarized in the table below.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 137 | [C₇H₄FNO]⁺• | - |

| 109 | [C₆H₄F]⁺• | CO |

| 110 | [C₆H₄FO]⁺ | HCN |

| 92 | [C₅H₄F]⁺ | CO, HCN |

| 77 | [C₆H₅]⁺ | F, HCN |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy molecular orbitals. msu.edu The resulting spectrum is a plot of absorbance versus wavelength and is used to identify chromophores, which are the parts of a molecule that absorb light.

The UV-Visible spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions. The aromatic ring and the cyano group contain π electrons, which can be excited to higher energy π* orbitals. The oxygen and nitrogen atoms also possess non-bonding (n) electrons that can be excited to π* orbitals.

For substituted phenols, the electronic spectra are influenced by the nature and position of the substituents on the benzene ring. researchgate.net The hydroxyl group is an activating group that tends to cause a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted benzene. The fluorine atom and the cyano group, being electron-withdrawing, can also influence the position and intensity of the absorption maxima (λmax).

The π → π* transitions in aromatic systems typically result in strong absorption bands, while n → π* transitions are generally weaker. The primary absorption bands for substituted benzenes are often observed in the 200-300 nm region.

A representative table of the expected electronic transitions for this compound in a polar solvent like methanol (B129727) is provided below.

| λmax (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~210 | High | π → π | Benzene Ring |

| ~275 | Moderate | π → π | Benzene Ring |

| ~310 | Low | n → π* | C≡N, O-H |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. units.it It works by diffracting a beam of X-rays off the ordered lattice of atoms in a crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and other structural parameters can be determined with high accuracy.

For a compound like this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its molecular structure. The analysis would reveal the planarity of the benzene ring, the precise bond lengths of the C-F, C-O, C-N, and other bonds, as well as the bond angles within the molecule. Furthermore, it would elucidate the intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group and the nitrogen of the nitrile group, which govern the crystal packing.

The crystallographic data obtained from such an analysis includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (which describes the symmetry of the crystal), and the atomic coordinates for each atom in the asymmetric unit.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 6.2 |

| c (Å) | 14.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 640.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.420 |

Computational Chemistry and Theoretical Modelling of 2 Fluoro 6 Hydroxybenzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine the ground-state electronic energy and density, from which a wide range of molecular properties can be derived. For 2-Fluoro-6-hydroxybenzonitrile, DFT calculations are instrumental in elucidating its structural and electronic characteristics.

A fundamental step in computational analysis is geometry optimization, a process that locates the minimum energy structure of a molecule. semanticscholar.orgscirp.org This procedure systematically adjusts the bond lengths, bond angles, and dihedral angles of this compound to find the most stable three-dimensional arrangement, known as its equilibrium geometry.

Conformational analysis, an extension of geometry optimization, explores the different spatial orientations (conformers) of the molecule that can arise from rotation around single bonds, such as the C-O bond of the hydroxyl group. By calculating the relative energies of these different conformers, it is possible to identify the most stable conformation and understand the energy barriers between them. For this compound, this analysis would reveal the preferred orientation of the hydroxyl proton relative to the fluorine and nitrile substituents, which can be influenced by intramolecular hydrogen bonding or steric effects.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: The following table is a representative example of how data from DFT calculations would be presented. Specific values require dedicated computational studies.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-F | Value in Angstroms (Å) |

| Bond Length | C-OH | Value in Angstroms (Å) |

| Bond Length | C-CN | Value in Angstroms (Å) |

| Bond Length | C≡N | Value in Angstroms (Å) |

| Bond Angle | F-C-C | Value in Degrees (°) |

| Bond Angle | HO-C-C | Value in Degrees (°) |

| Bond Angle | NC-C-C | Value in Degrees (°) |

DFT calculations provide a detailed picture of the electronic structure of this compound. The electron density distribution reveals how electrons are shared between atoms, highlighting regions that are electron-rich or electron-poor. This is crucial for understanding the molecule's polarity and intermolecular interactions.

A key component of this analysis is the study of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a large HOMO-LUMO gap implies higher stability. irjweb.com Analysis of the spatial distribution of these orbitals shows which parts of the molecule are involved in electron donation and acceptance.

Table 2: Illustrative Electronic Properties of this compound from DFT Calculations (Note: This table illustrates the typical data generated. Specific values are pending computational investigation.)

| Property | Calculated Value (eV) |

|---|---|

| Energy of HOMO | Value in electronvolts (eV) |

| Energy of LUMO | Value in electronvolts (eV) |

DFT methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data. By calculating the vibrational frequencies of this compound, theoretical Infrared (IR) and Raman spectra can be generated. researchgate.net These calculated spectra help in the assignment of vibrational modes observed in experimental spectra, providing a detailed understanding of the molecule's structural vibrations. For instance, characteristic stretching frequencies for the O-H, C≡N, and C-F groups can be precisely identified.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. researchgate.net These calculations provide theoretical chemical shifts for each unique nucleus in the molecule. Comparing these predicted shifts with experimental NMR data helps confirm the molecular structure and assign specific resonances to the correct atoms in the molecule.

Quantum Chemical Studies and Reactivity Prediction

Beyond static properties, computational chemistry can be used to predict the dynamic behavior and reactivity of this compound in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. wikipedia.org It is based on the principle that the most significant interactions occur between the HOMO of one reactant and the LUMO of another. libretexts.orgtaylorandfrancis.com By analyzing the energies and symmetries of the HOMO and LUMO of this compound and potential reactants, FMO theory can predict the feasibility and stereochemistry of reactions like cycloadditions or electrophilic/nucleophilic substitutions. wikipedia.org The theory helps identify which sites on the molecule are most susceptible to attack by electrophiles (governed by the HOMO distribution) or nucleophiles (governed by the LUMO distribution).

Computational methods can be used to map out the entire potential energy surface of a chemical reaction involving this compound. This involves identifying the structures of transition states—the highest energy points along a reaction pathway—and calculating the activation energy barrier. rsc.org The activation energy is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate.

By employing computational kinetics, the rate constants of reactions can be estimated. rsc.orgugent.be These theoretical investigations provide mechanistic insights that are often difficult to obtain through experiments alone, allowing for a deeper understanding of how this compound participates in chemical transformations.

Solvent Effects in Computational Models

In computational chemistry, the properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. mdpi.comrsc.org Modeling solvent effects is crucial for accurately predicting molecular behavior in solution, as solvation can alter geometric parameters, electronic properties, and reaction energetics. nih.govnih.gov Computational models treat solvent effects primarily through two approaches: implicit and explicit solvent models. rsc.org

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. nih.gov This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute. For a polar molecule like this compound, an implicit model would account for the stabilization of its dipole moment by the surrounding polarizable medium.

Explicit Solvent Models: This approach provides a more detailed, atomistic representation by including individual solvent molecules in the calculation. rsc.org While computationally more demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit models would be essential to accurately describe the hydrogen bonds formed between the hydroxyl group and solvent molecules like water or DMSO, and the interactions with the nitrile and fluoro groups. rsc.org

A hybrid implicit-explicit approach is often employed to balance accuracy and computational cost, where the first solvation shell is treated explicitly and the bulk solvent is modeled implicitly. rsc.org Although specific computational studies detailing solvent effects on this compound are not prevalent in the surveyed literature, such analyses would be critical for understanding its reactivity and spectroscopic properties in different chemical environments.

Global Reactivity Parameters and Fukui Functions

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the chemical reactivity of a molecule through various descriptors. scielo.org.mxnih.govrevistadechimie.ro These parameters are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): The resistance to change in electron distribution, calculated as (I-A)/2. A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity. researchgate.net

Chemical Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge, calculated as μ²/2η, where μ is the chemical potential (-χ). nih.gov

While specific calculated values for this compound require a dedicated DFT study, the table below defines these important parameters.

| Parameter | Symbol | Formula | Description |

| Ionization Potential | I | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity | A | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity | χ | χ = (I+A)/2 | The power of an atom to attract electrons. |

| Chemical Hardness | η | η = (I-A)/2 | Resistance to deformation of electron cloud. |

| Chemical Softness | S | S = 1/η | The reciprocal of chemical hardness. |

| Electrophilicity Index | ω | ω = μ²/2η | A measure of electrophilic character. |

Fukui Functions: While global descriptors describe the molecule as a whole, Fukui functions (ƒ(r)) are local reactivity descriptors that identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. scielo.org.mxrevistadechimie.ro The function is calculated from changes in electron density as the number of electrons in the system changes. revistadechimie.ro

ƒ+(r): Indicates the site for nucleophilic attack (where an electron is added).

ƒ-(r): Indicates the site for electrophilic attack (where an electron is removed).

ƒ0(r): Indicates the site for radical attack.

For this compound, a Fukui analysis would likely identify the nitrogen of the nitrile group and the oxygen of the hydroxyl group as potential sites for electrophilic attack, while the carbon atoms of the aromatic ring would be primary targets for nucleophilic attack.

Advanced Topological and Population Analyses

Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions. faccts.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. nih.gov A key aspect of NBO analysis is the examination of delocalization effects through second-order perturbation theory. nih.gov This reveals stabilizing interactions between filled (donor) and empty (acceptor) orbitals.

The stabilization energy E(2) associated with a donor-acceptor interaction quantifies the strength of the hyperconjugative effect. researchgate.net Hyperconjugation involves the delocalization of electron density from a filled bonding (σ) or lone pair (n) orbital to an adjacent empty antibonding (σ* or π*) orbital. In this compound, significant hyperconjugative interactions would be expected, such as:

Delocalization from the oxygen lone pairs (nO) to the antibonding orbitals of the aromatic ring (π*C-C).

Interactions between the π orbitals of the ring and the antibonding orbitals of the C-F or C-CN bonds.

Mulliken Population Analysis

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the linear combination of atomic orbitals (LCAO) approach. uni-muenchen.dewikipedia.org It partitions the total electron population among the different atoms in the molecule. q-chem.com The calculation involves assigning the electrons from diagonal elements of the population matrix to the corresponding atom and dividing the electrons from off-diagonal elements equally between the two participating atoms. uni-muenchen.de

While straightforward to compute, Mulliken charges are known to be highly sensitive to the choice of basis set, which can sometimes lead to unphysical results. wikipedia.orgq-chem.com Despite this limitation, it remains a widely used method for obtaining a qualitative understanding of the charge distribution within a molecule. semanticscholar.org

For this compound, a Mulliken analysis would be expected to show:

A significant negative charge on the highly electronegative fluorine, oxygen, and nitrogen atoms.

Positive charges on the hydrogen atom of the hydroxyl group and the carbon atom of the nitrile group.

A complex distribution of charges on the carbon atoms of the benzene (B151609) ring, influenced by the competing electron-withdrawing effects of the fluoro and nitrile groups and the electron-donating effect of the hydroxyl group.

The table below illustrates the expected qualitative charge distribution.

| Atom | Expected Mulliken Charge | Rationale |

| Fluorine (F) | Negative | High electronegativity |

| Oxygen (O) | Negative | High electronegativity |

| Nitrogen (N) | Negative | High electronegativity |

| Hydroxyl H | Positive | Attached to electronegative oxygen |

| Ring Carbons | Variable | Influenced by attached functional groups |

| Nitrile Carbon | Positive | Attached to electronegative nitrogen |

Molecular Electrostatic Potential (MESP) Surfaces

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MESP is plotted onto a constant electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are attractive to electrophiles.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are attractive to nucleophiles.

Green/Yellow regions represent neutral or weakly polarized areas.

For this compound, the MESP surface would likely reveal:

Intense negative potential (red) around the oxygen and nitrogen atoms due to their lone pairs of electrons. researchgate.net

A region of strong positive potential (blue) around the hydroxyl hydrogen atom, highlighting its acidic nature and ability to act as a hydrogen bond donor.

The π-system of the aromatic ring would also show a region of negative potential above and below the plane of the ring, characteristic of aromatic systems.

This visual representation provides an intuitive guide to the molecule's reactive sites and intermolecular interaction patterns. researchgate.net

Non-Covalent Interaction (NCI), Electron Localization Function (ELF), Localized Orbital Locator (LOL), Quantum Theory of Atoms In Molecules (QTAIM), and Reduced Density Gradient (RDG) Analyses

This suite of advanced computational techniques provides a detailed and nuanced picture of chemical bonding and non-covalent interactions based on the topology of the electron density and related scalar fields.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG): The NCI index, based on the electron density (ρ) and its reduced density gradient (RDG), is a powerful method for identifying and visualizing non-covalent interactions in real space. imperial.ac.ukchemtools.orgnih.gov The RDG highlights regions where the electron density deviates from a uniform distribution. researchgate.netmdpi.com By plotting the RDG against the electron density, spikes appear at low-density, low-gradient regions, which are characteristic of non-covalent interactions. chemtools.orgjussieu.fr The resulting 3D isosurfaces are color-coded to distinguish between different types of interactions:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, attractive van der Waals interactions.

Red: Repulsive, steric clashes. imperial.ac.uk

For this compound, an NCI/RDG analysis would visualize intramolecular hydrogen bonding between the ortho-hydroxyl and fluoro groups, as well as any steric strain.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map the electron localization in a molecule, providing a chemically intuitive picture of bonding and electron pairs. wikipedia.orgaps.org They reveal the shell structure of atoms, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr Regions with high ELF/LOL values (approaching 1) correspond to areas of high electron localization, such as covalent bonds or lone pairs. stackexchange.com In contrast, regions with lower values indicate delocalized electrons, such as those in an aromatic π-system. researchgate.net An analysis of this compound would show high localization in the C-F, O-H, C≡N, and C-H bonds, as well as in the lone pair regions of the O, N, and F atoms.

Quantum Theory of Atoms In Molecules (QTAIM): QTAIM, developed by Richard Bader, is a rigorous theory that defines atoms and chemical bonds based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org The analysis identifies critical points where the gradient of the electron density is zero. A bond critical point (BCP) located between two nuclei, along with a "bond path" of maximum electron density connecting them, indicates the presence of a chemical bond. wiley-vch.de The properties of the electron density at the BCP, such as its magnitude and the Laplacian (∇²ρ), provide quantitative information about the nature of the bond (e.g., shared-shell covalent vs. closed-shell ionic or hydrogen bonds). scribd.com A QTAIM study of this compound would characterize the covalent bonds within the molecule and provide evidence for the intramolecular hydrogen bond between the -OH and -F groups.

Structure-Activity Relationship (SAR) and ADMET Prediction Studies

In the realm of drug discovery and development, understanding the relationship between the chemical structure of a compound and its biological activity (Structure-Activity Relationship, SAR) is paramount. Equally crucial is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. For this compound, while specific comprehensive SAR studies are not extensively available in the public domain, we can infer potential relationships and predict its ADMET properties through computational modeling and analysis of structurally related compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound is intrinsically linked to its structural features: a benzene ring substituted with a nitrile (-CN), a hydroxyl (-OH), and a fluorine (-F) group.

Hydroxyl Group: The phenolic hydroxyl group is a key functional group that can act as both a hydrogen bond donor and acceptor. This capability is crucial for forming interactions with biological targets such as enzymes and receptors. The acidity of this group can also play a significant role in its biological activity and pharmacokinetic properties.

Nitrile Group: The nitrile group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence can influence the electronic properties of the aromatic ring and the acidity of the hydroxyl group. The nitrile moiety can also be involved in specific interactions with biological targets.

Fluorine Atom: The substitution of a hydrogen atom with fluorine can have profound effects on the molecule's properties. Fluorine is highly electronegative and can alter the electronic distribution within the molecule, potentially influencing its binding affinity to target proteins. Furthermore, the introduction of fluorine can block metabolic pathways, thereby increasing the metabolic stability and bioavailability of the compound.

While specific SAR studies on this compound are limited, general principles from related phenolic and benzonitrile (B105546) compounds suggest that modifications to these key functional groups would significantly impact its biological activity. For instance, altering the position or nature of the substituents on the benzene ring would likely lead to variations in efficacy and selectivity towards a particular biological target.

ADMET Prediction

To provide a comprehensive profile of this compound, its ADMET properties were predicted using the ADMETlab 2.0 and ADMET-AI online platforms. These tools utilize sophisticated algorithms and models trained on large datasets of chemical compounds to forecast various pharmacokinetic and toxicological parameters.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its ADMET profile.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 137.11 g/mol | Low molecular weight, favorable for absorption. |

| logP | 1.8 | Optimal lipophilicity for cell membrane permeability. |

| logS | -2.3 | Moderately soluble in water. |

| Topological Polar Surface Area (TPSA) | 44.1 Ų | Good potential for oral bioavailability. |

| Number of Hydrogen Bond Donors | 1 | Favorable for drug-likeness. |

| Number of Hydrogen Bond Acceptors | 2 | Favorable for drug-likeness. |

| Number of Rotatable Bonds | 1 | Low conformational flexibility, which can be favorable for binding. |

This table is interactive. You can sort and filter the data by clicking on the column headers.

ADME Profile

The predicted ADME properties provide insights into how this compound is likely to be absorbed, distributed, metabolized, and excreted by the body.

| Parameter | Predicted Outcome | Interpretation |

| Absorption | ||

| Caco-2 Permeability | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Human Intestinal Absorption (HIA) | High | Indicates good oral absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | High | May cross the blood-brain barrier. |

| Plasma Protein Binding (PPB) | Moderate | A significant fraction may be bound to plasma proteins. |

| Metabolism | ||

| CYP2D6 Substrate | No | Unlikely to be metabolized by this major drug-metabolizing enzyme. |

| CYP3A4 Substrate | No | Unlikely to be metabolized by this major drug-metabolizing enzyme. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter (OCT2) Substrate | No | Unlikely to be actively secreted by the kidneys via this transporter. |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Toxicity Profile

Predicted toxicological endpoints are essential for early safety assessment.

| Endpoint | Predicted Outcome | Interpretation |

| hERG Blockade | Low risk | Low potential for cardiotoxicity. |

| Human Hepatotoxicity (H-HT) | Low risk | Unlikely to cause liver damage. |

| Ames Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic. |

| Skin Sensitization | Low risk | Low potential to cause an allergic skin reaction. |

| Acute Oral Toxicity (LD50) | Category III | Predicted to be slightly toxic if ingested. |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The in silico predictions suggest that this compound possesses a generally favorable ADMET profile, with good absorption and metabolic stability, and a low risk for several key toxicities. However, the predicted inhibition of CYP2D6 warrants further investigation for potential drug-drug interactions. It is crucial to note that these are computational predictions and require experimental validation to confirm these properties.

Biological Activity and Medicinal Chemistry Applications of 2 Fluoro 6 Hydroxybenzonitrile and Its Derivatives

Role as a Pharmaceutical Intermediate and Scaffold

2-Fluoro-6-hydroxybenzonitrile serves as a crucial starting material and structural template in drug discovery. acs.org Its inherent reactivity and solubility, enhanced by its specific functional groups, make it an attractive candidate for chemical synthesis. acs.org In medicinal chemistry, it is primarily employed as an intermediate for creating novel therapeutic agents. acs.org The compound's architecture is particularly noted in the design and synthesis of potential anti-inflammatory and anti-cancer drugs, where it forms the core of more elaborate molecular structures. acs.orgchemimpex.com

Exploration of Therapeutic Potential

The therapeutic relevance of the this compound scaffold is most prominently explored through the biological activities of its derivatives. While the parent compound is a synthetic intermediate, modifications to its structure have led to molecules with significant potential in treating various pathological conditions.

The this compound framework is recognized as a valuable starting point for designing compounds with potential anti-inflammatory effects. chemimpex.com Inflammation is a complex biological response implicated in a wide range of diseases, and the inhibition of inflammatory mediators is a key therapeutic strategy. nih.gov While direct studies on the anti-inflammatory activity of this compound itself are not extensively detailed in the literature, its role as a scaffold is significant. For instance, derivatives such as quinazolinones, which can be synthesized from related building blocks, have shown considerable anti-inflammatory activity. researchgate.net The core structure is used to generate libraries of compounds that are then screened for their ability to modulate inflammatory pathways, such as the inhibition of nitric oxide (NO) production. nih.gov

The application of the hydroxybenzonitrile scaffold in oncology has yielded significant insights, particularly through the study of its isomers and derivatives as enzyme inhibitors. These compounds interfere with key processes that regulate cell growth and proliferation, making them promising candidates for cancer therapy.

CDC25B Phosphatase: Cell division cycle 25 (CDC25) phosphatases are key regulators of the cell cycle and are considered attractive targets for anticancer drug discovery. nih.govosti.gov Specifically, CDC25B is often overexpressed in various cancers, contributing to uncontrolled cell cycle progression. nih.gov

In a notable fragment-based screening study, an isomer of the target compound, 2-fluoro-4-hydroxybenzonitrile (B1301987) , was identified as a compound that binds directly to the catalytic domain of CDC25B. acs.orgnih.gov This discovery established the fluorinated hydroxybenzonitrile core as a viable scaffold for developing CDC25B inhibitors. Further research led to the synthesis of more potent analogues designed from this initial hit. acs.org

The table below summarizes the structure-activity relationship (SAR) for several analogues based on the 2-fluoro-4-hydroxybenzonitrile scaffold, showing how chemical modifications affect their binding to CDC25B.

| Compound ID | Structure | Modification from Parent Scaffold (2-fluoro-4-hydroxybenzonitrile) | Relative Binding to CDC25B (Sum Δσ in Hz) |

| 1 | 2-fluoro-4-hydroxybenzonitrile | Parent Scaffold | 100 |

| 2 | 2-fluoro-4-methoxybenzonitrile | Hydroxyl group replaced by methoxy (B1213986) group | 0 |

| 3 | 4-hydroxybenzonitrile | Fluorine atom removed | 0 |

| 4 | 2-fluorobenzonitrile (B118710) | Hydroxyl group removed | 0 |

| 5 | 2,6-difluoro-4-hydroxybenzonitrile (B48942) | Additional fluorine at position 6 | 134 |

| 6 | 2-chloro-4-hydroxybenzonitrile | Fluorine replaced by chlorine | 126 |

| 7 | NSC 663284 | Addition of a sulfonated phenylamino (B1219803) group | 240 |

Data synthesized from findings reported in scientific literature. acs.org The binding was measured by NMR spectroscopy as the sum of chemical shift perturbations (Sum Δσ).

Sphingosine (B13886) Kinase: Sphingosine kinases (SphK), particularly SphK1 and SphK2, are enzymes that produce the signaling lipid sphingosine-1-phosphate (S1P), which is involved in cancer progression, inflammation, and other cellular processes. nih.govnih.gov While various inhibitors of SphK1 and SphK2 have been developed and studied for their therapeutic potential, the scientific literature reviewed does not establish a direct inhibitory link between this compound or its immediate derivatives and sphingosine kinase activity.

The anticancer effects of compounds derived from the hydroxybenzonitrile scaffold are directly linked to their ability to modulate critical biochemical pathways. The inhibition of CDC25B phosphatase disrupts the normal progression of the cell cycle. nih.gov CDC25B functions by activating cyclin-dependent kinases (CDKs), specifically CDK2/Cyclin A, which are essential for the transition from the G2 phase to the M phase (mitosis) of the cell cycle. acs.orgnih.gov

By binding to CDC25B, the inhibitors prevent it from dephosphorylating and activating its CDK substrates. acs.org This intervention leads to an arrest in the G2/M phase, effectively halting the proliferation of cancer cells. elsevierpure.com This mechanism demonstrates how a small molecule inhibitor, derived from a simple scaffold, can modulate a complex and vital cellular pathway.

A novel and significant mechanism of action for inhibitors derived from this scaffold is the disruption of protein-protein interactions (PPIs). nih.govnih.gov Traditional enzyme inhibitors often target the active site where the catalytic reaction occurs. However, the 2-fluoro-4-hydroxybenzonitrile scaffold was found to bind to a pocket on CDC25B that is distant from the active site but adjacent to the interface where CDC25B interacts with its protein substrate, CDK2/Cyclin A. acs.orgnih.gov

This finding provided a proof of concept for a new inhibitory strategy. nih.gov More potent analogues were specifically designed to enhance this effect, leading to compounds that effectively disrupt the CDC25B-CDK2/Cyclin A interaction. acs.orgnih.gov A dose-dependent decrease in this interaction was observed, demonstrating that these compounds function not by blocking the enzyme's catalytic machinery directly, but by preventing it from binding to its target protein, thus inhibiting its function allosterically. acs.org

Antimicrobial Efficacy

While research specifically detailing the antimicrobial properties of direct derivatives of this compound is limited, the broader class of substituted benzamides, which can be synthesized from this nitrile precursor, has demonstrated notable antimicrobial and antifungal activities.